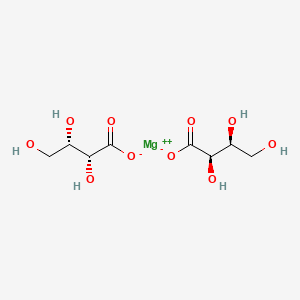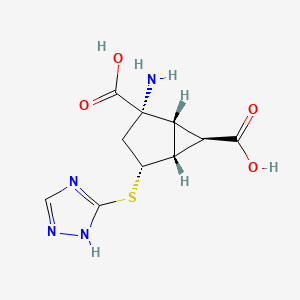
Magnesium L-Threonate
Vue d'ensemble
Description
Le L-thréonate de magnésium est un composé formé de la combinaison du magnésium et de l’acide L-thréonique, un métabolite de la vitamine C. Ce lien unique se traduit par une forme de magnésium hautement biodisponible qui a démontré qu’elle traverse efficacement la barrière hémato-encéphalique, lui permettant d’atteindre les cellules cérébrales et d’exercer ses bienfaits cognitifs . Le magnésium est un minéral essentiel requis pour diverses fonctions corporelles, notamment la synthèse des protéines, le contrôle de la glycémie et la fonction nerveuse .
Mécanisme D'action
Le L-thréonate de magnésium traverse efficacement la barrière hémato-encéphalique, augmentant les niveaux de magnésium dans le cerveau. Cette augmentation du magnésium est cruciale pour améliorer les fonctions nerveuses et la santé cognitive . Le composé régule l’ouverture des récepteurs N-méthyl-D-aspartate (NMDAR) dans le cerveau, qui jouent un rôle essentiel dans la fonction cognitive . En augmentant la régulation de l’expression de la sous-unité NR2B du NMDAR, le L-thréonate de magnésium améliore la plasticité synaptique, ce qui est essentiel à l’apprentissage et à la mémoire .
Analyse Biochimique
Biochemical Properties
Magnesium L-Threonate interacts with various enzymes, proteins, and other biomolecules. As an essential mineral, magnesium is required as a cofactor for over 300 enzymatic reactions in the body . It plays a crucial role in numerous metabolic pathways, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the number of functional presynaptic release sites, while reducing their release probability . This synaptic reconfiguration enables selective enhancement of synaptic transmission for burst inputs . Furthermore, it has been found to protect against brain cell death and preserve cognitive function .
Molecular Mechanism
The mechanism of action of this compound involves its ability to cross the blood-brain barrier and increase magnesium levels in the brain . This is crucial for improving nerve functions . Magnesium’s role in neuroplasticity, learning, and memory hinges on its interaction with the N-methyl-D-aspartate (NMDA) receptor . This receptor is stationed on neurons where it accepts signals from incoming neurotransmitters and relays them to its host neuron by opening a channel for calcium to rush in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study showed that pre-treatment with this compound attenuated cell death and cerebral infarction due to hypoxia and protected cognitive function in zebrafish . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to readily cross the blood-brain barrier and coincide with improvements in cognitive function .
Metabolic Pathways
This compound is involved in numerous metabolic pathways. As a cofactor, magnesium is necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a unique way. It uses L-threonic acid to transport magnesium into the brain . This is crucial because magnesium plays a vital role in many brain functions .
Subcellular Localization
It is known that this compound can traverse from the bloodstream into the brain, suggesting that it may be localized within brain cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le L-thréonate de magnésium est synthétisé par une réaction chimique en plusieurs étapes. Le processus commence par la réaction de l’acide ascorbique (vitamine C) et du carbonate de calcium pour former le L-thréonate de calcium. Cet intermédiaire est ensuite converti en L-thréonate de magnésium par réaction avec du carbonate de magnésium .
Méthodes de production industrielle : La production industrielle du L-thréonate de magnésium implique une ingénierie biochimique avancée afin de garantir une pureté et une biodisponibilité élevées. La composition finale est vérifiée par titrage, garantissant que le produit répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions : Le L-thréonate de magnésium subit principalement des réactions de substitution en raison de la présence d’ions magnésium. Ces réactions sont essentielles à sa biodisponibilité et à son efficacité dans l’organisme .
Réactifs et conditions courants : La synthèse du L-thréonate de magnésium implique des réactifs tels que l’acide ascorbique, le carbonate de calcium et le carbonate de magnésium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés : Le principal produit formé à partir de ces réactions est le L-thréonate de magnésium, qui est composé de 86% à 91% d’acide L-thréonique et de 7,2% à 8,3% de magnésium .
4. Applications de la recherche scientifique
Le L-thréonate de magnésium a été largement étudié pour ses bienfaits cognitifs potentiels. Il a été démontré qu’il augmente les niveaux de magnésium dans le cerveau, ce qui peut améliorer la fonction cognitive, la mémoire et l’apprentissage . Des recherches ont démontré ses effets neuroprotecteurs chez des modèles animaux, tels que les poissons-zèbres et les rats, où il a été démontré qu’il réduisait la mort des cellules cérébrales et préservait la fonction cognitive . De plus, le L-thréonate de magnésium a été étudié pour ses bienfaits potentiels dans le traitement de conditions telles que la dépression, l’anxiété et le déclin cognitif .
Applications De Recherche Scientifique
Magnesium L-threonate has been extensively studied for its potential cognitive benefits. It has been shown to increase magnesium levels in the brain, which can improve cognitive function, memory, and learning . Research has demonstrated its neuroprotective effects in animal models, such as zebrafish and rats, where it has been shown to reduce brain cell death and preserve cognitive function . Additionally, this compound has been studied for its potential benefits in treating conditions like depression, anxiety, and cognitive decline .
Comparaison Avec Des Composés Similaires
Le L-thréonate de magnésium est unique parmi les compléments de magnésium en raison de sa capacité à traverser efficacement la barrière hémato-encéphalique. D’autres formes de magnésium, telles que l’oxyde de magnésium et le glycinate de magnésium, n’ont pas cette capacité . L’oxyde de magnésium est la forme la moins chère mais a un faible taux d’absorption, ce qui le rend moins efficace pour augmenter les niveaux de magnésium dans l’organisme . Le glycinate de magnésium, quant à lui, est connu pour ses effets calmants et est souvent utilisé pour améliorer le sommeil . il ne procure pas les mêmes bienfaits cognitifs que le L-thréonate de magnésium .
Composés similaires :
- Oxyde de magnésium
- Glycinate de magnésium
- Citrate de magnésium
- Sulfate de magnésium
Le L-thréonate de magnésium se distingue par sa capacité unique à améliorer les fonctions cognitives et à soutenir la santé du cerveau en augmentant efficacement les niveaux de magnésium dans le cerveau .
Propriétés
IUPAC Name |
magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJOHOWNFPQSPP-BALCVSAKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670457 | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-57-6 | |
| Record name | Magnesium L-threonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM L-THREONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)



![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)





